Seco-DUBA

Description

Historical Context and Discovery of Duocarmycin Natural Products

The history of duocarmycins begins with the isolation of natural products exhibiting potent antitumor properties. mdpi.com

Isolation from Streptomyces Species

The initial discovery of duocarmycin natural products dates back to 1978 with the isolation of CC-1065 from the fermentation broths of Streptomyces zelensis. wikipedia.orgmdpi.com Subsequently, duocarmycin A was isolated in 1988 from Streptomyces strain DO-88. mdpi.com Duocarmycins are a family of antitumor antibiotics primarily isolated from actinomycetes, specifically from strains of Streptomyces. creative-biolabs.commdpi.comadcreview.com The isolation process typically involves collecting soil samples, cultivating microorganisms, followed by extraction, purification, structural characterization, and biological testing. mdpi.com

Evolution of Duocarmycin Research and Analog Development

Following the initial isolation and characterization of natural duocarmycins like CC-1065 and duocarmycin SA, research has evolved significantly over the past 40 years. nih.govresearchgate.netacs.org Early studies focused on understanding the structure-activity relationship (SAR) of these compounds to identify the molecular motifs crucial for their bioactivity. nih.govresearchgate.netacs.orgresearchgate.net This led to the development of simplified synthetic analogs, such as the cyclopropabenz[e]indoles (CBIs), which aimed to retain the core functionality with improved chemical tractability. nih.gov

The research has progressed through distinct phases, moving from initial isolation and mechanism studies to the development of small molecule drugs and, more recently, to targeted therapies like prodrugs and antibody-drug conjugates (ADCs). nih.govresearchgate.netacs.orgresearchgate.netchemrxiv.org This evolution reflects a continuous effort to harness the potent cytotoxicity of duocarmycins while addressing challenges related to their therapeutic index and side effects. nih.govchemrxiv.org

Seco-DUBA as a Synthetic Analog and Prodrug

This compound represents a modern development in the duocarmycin field, designed as a synthetic analog and a prodrug to improve the therapeutic profile. invivochem.commedchemexpress.comtargetmol.com

Definition and Structural Classification of this compound

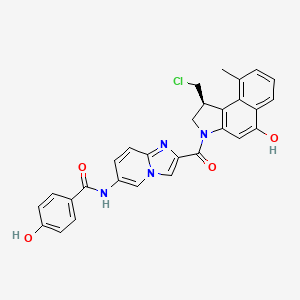

This compound is a synthetic prodrug of the duocarmycin analog DUBA. invivochem.commedchemexpress.comtargetmol.com Structurally, it is classified as an ADC cytotoxin. invivochem.commedchemexpress.com It contains two hydroxyl groups that can be utilized for conjugation to an antibody through a linker. invivochem.commedchemexpress.comtargetmol.com this compound is also known by synonyms such as Seco-duocarmycin. nih.gov Its molecular formula is C29H23ClN4O4. invivochem.commedchemexpress.com

Rationale for Prodrug Design in Duocarmycin Research

The rationale behind designing prodrugs like this compound in duocarmycin research stems from the need to improve the therapeutic index and reduce systemic toxicity associated with the highly potent duocarmycin natural products and their active analogs. nih.govucl.ac.ukmdpi.comresearchgate.net While duocarmycins are exceptionally potent cytotoxic agents, their lack of selectivity can lead to off-target side effects. ucl.ac.ukuea.ac.uk

Prodrug strategies aim to deliver the potent cytotoxic payload more specifically to cancer cells, minimizing exposure to healthy tissues. ucl.ac.ukmdpi.comresearchgate.net In the case of duocarmycins, this involves designing an inactive precursor that is activated at the tumor site. mdpi.comresearchgate.net For example, early prodrugs were designed to be triggered in situ by unmasking a para-phenol group to prevent premature activation. nih.gov this compound, as a prodrug, is incorporated into targeted delivery systems like antibody-drug conjugates (ADCs) in its inactive form. targetmol.comresearchgate.netmdpi.com This design allows the active toxin (DUBA) to be released specifically within the target cells, often triggered by the tumor microenvironment or cellular processes after internalization. mdpi.comresearchgate.netmdpi.com This targeted activation is crucial for enhancing efficacy and reducing systemic toxicity. mdpi.comresearchgate.net

Fundamental Role in Targeted Therapeutic Strategies

This compound plays a fundamental role in targeted therapeutic strategies, particularly in the development of antibody-drug conjugates (ADCs). invivochem.commedchemexpress.comtargetmol.com ADCs combine the targeting specificity of a monoclonal antibody with the cytotoxic power of a payload like a duocarmycin derivative. mdpi.comnih.govnih.gov this compound, as a prodrug payload, is linked to an antibody that recognizes an antigen overexpressed on cancer cells. medchemexpress.comtargetmol.commdpi.com Upon binding to the target antigen and internalization into the cancer cell, the linker is cleaved, releasing the active DUBA toxin. researchgate.netmdpi.comcreative-biolabs.com The released DUBA then exerts its cytotoxic effect by alkylating DNA, leading to cell death. creative-biolabs.comwikipedia.orgmdpi.combyondis.com This mechanism allows for the potent cytotoxicity of the duocarmycin core to be directed specifically to tumor cells, improving the therapeutic window compared to administering the free cytotoxic agent. wikipedia.orgnih.govmdpi.com The use of this compound in ADCs like trastuzumab duocarmazine (SYD985) exemplifies its role in delivering potent DNA-damaging agents to targeted cancer cells. mdpi.comnih.govbyondis.commdpi.comresearchgate.net

Significance as a Payload in Antibody-Drug Conjugates (ADCs)

The extreme potency of duocarmycins makes them attractive candidates as cytotoxic payloads in antibody-drug conjugates (ADCs). google.comresearchgate.net ADCs are designed to selectively deliver highly potent cytotoxic drugs to cancer cells by conjugating the drug to a monoclonal antibody that targets specific antigens on the surface of tumor cells. google.comresearchgate.net This targeted delivery aims to enhance the therapeutic efficacy while minimizing systemic toxicity to healthy tissues. google.comresearchgate.net

This compound's structure, particularly the presence of two hydroxyl groups, makes it suitable for conjugation to antibodies via a linker. invivochem.comtargetmol.commedchemexpress.comacs.org The linker attaches this compound to the antibody, and the payload remains in its inactive prodrug form until it reaches the tumor site. researchgate.net Once at the target, the linker is cleaved, releasing this compound, which then undergoes conversion to the active DUBA form, exerting its DNA-damaging effects. researchgate.net

Several duocarmycin-based ADCs, including those utilizing this compound as a payload, have been investigated in preclinical and clinical studies. google.comresearchgate.net For instance, SYD985 (also known as trastuzumab duocarmazine) is an ADC where trastuzumab is linked to this compound. google.comresearchgate.net Studies have shown that this compound exhibits potent cytotoxicity against various cancer cell lines, such as SK-BR-3, SK-OV-3, and SW620 cells, demonstrating dose-dependent reduction in cell viability. invivochem.comtargetmol.commedchemexpress.com The potency and efficacy of this compound in cell assays have been reported to be comparable to DUBA. invivochem.comtargetmol.commedchemexpress.com

| Cell Line | IC50 (nM) for this compound |

| SK-BR-3 | 0.09 |

| SK-OV-3 | 0.43 |

| SW620 | 0.09 |

The use of this compound as a payload in ADCs represents a strategy to harness the potent cytotoxicity of duocarmycins while improving their therapeutic index through targeted delivery. google.comresearchgate.net

Contribution to Advanced Bioconjugate Chemistry

The utilization of this compound in the development of ADCs highlights its contribution to advanced bioconjugate chemistry. Bioconjugate chemistry involves the creation of a stable link between two molecules, in this case, a potent cytotoxic payload (this compound) and a targeting antibody. The design and synthesis of linkers that can effectively attach this compound to the antibody and facilitate its controlled release at the tumor site are critical aspects of this field.

The development of ADCs incorporating this compound, such as SYD985, demonstrates the successful application of advanced bioconjugate chemistry principles to create novel targeted cancer therapies. google.comresearchgate.net This involves intricate chemical synthesis to produce the this compound payload, the design and synthesis of appropriate linkers, and the conjugation of the linker-payload to the antibody while preserving the antibody's antigen-binding activity. google.comacs.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-[2-[(1S)-1-(chloromethyl)-5-hydroxy-9-methyl-1,2-dihydrobenzo[e]indole-3-carbonyl]imidazo[1,2-a]pyridin-6-yl]-4-hydroxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H23ClN4O4/c1-16-3-2-4-21-24(36)11-23-27(26(16)21)18(12-30)13-34(23)29(38)22-15-33-14-19(7-10-25(33)32-22)31-28(37)17-5-8-20(35)9-6-17/h2-11,14-15,18,35-36H,12-13H2,1H3,(H,31,37)/t18-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQAFBYLFRCCWNB-GOSISDBHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CC3=C2C(CN3C(=O)C4=CN5C=C(C=CC5=N4)NC(=O)C6=CC=C(C=C6)O)CCl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2C(=CC=C1)C(=CC3=C2[C@@H](CN3C(=O)C4=CN5C=C(C=CC5=N4)NC(=O)C6=CC=C(C=C6)O)CCl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H23ClN4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

527.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227961-59-2 | |

| Record name | Seco-duocarmycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1227961592 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SECO-DUOCARMYCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CYF7MUE6JF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Seco Duba and Its Derivatives

Established Total Synthesis Pathways of Seco-DUBA

The total synthesis of this compound is typically achieved through a convergent approach, bringing together separately synthesized DNA-alkylating and DNA-binding units. This multi-step process is designed to precisely assemble the final molecular structure, incorporating specific chemical transformations and protective group strategies.

Multi-Step Synthesis from Precursor Moieties (DNA-Alkylating and DNA-Binding Units)

This compound is synthesized from a DNA-alkylating unit and a DNA-binding moiety. invivochem.com The DNA-alkylating unit is often based on the 1,2,9,9a-tetrahydrocyclopropa[c]benzo[e]indole-4-one framework, a core structure found in potent DNA-interacting natural products like duocarmycin and CC-1065. invivochem.com The DNA-binding moiety is typically an acidic component. invivochem.com The synthesis involves the coupling of these two major fragments. For instance, this compound has been synthesized from a DNA-alkylating unit (referred to as compound 15 in one study) and a DNA-binding moiety (compound 22). invivochem.com

Key Chemical Transformations and Reagents Employed (e.g., EDC-Mediated Coupling, Protective Group Removal)

A crucial step in the synthesis of this compound is the formation of an amide bond between the DNA-binding moiety (an acid) and the DNA-alkylating unit (an amine). This coupling is effectively achieved using coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). invivochem.com The EDC-mediated coupling reaction is typically performed in a solvent like DMA (N,N-dimethylacetamide). invivochem.com

Protective groups are essential in multi-step synthesis to selectively functionalize specific parts of the molecule while masking other reactive sites. The tert-butoxycarbonyl (Boc) group is commonly used for amine protection in the DNA-alkylating unit. invivochem.com Removal of this Boc protective group is carried out under acidic conditions, such as treatment with HCl in dioxane. invivochem.com Following the coupling and deprotection steps, further deprotections may be required in consecutive steps to yield the final this compound product, often isolated as its HCl salt. invivochem.com

Advanced and Asymmetric Synthetic Approaches for Alkylating Moieties

To obtain this compound with the correct stereochemistry, particularly in the DNA-alkylating unit, advanced and asymmetric synthetic methodologies are employed. These strategies are vital for controlling the three-dimensional arrangement of atoms, which is critical for the compound's activity.

Enantioselective Synthesis Strategies (e.g., Enzymatic Desymmetrization, Asymmetric Hydroboration, Jacobsen Epoxidation)

Enantioselective synthesis strategies are utilized to produce the chiral DNA-alkylating moiety with high enantiomeric excess. Approaches such as enzymatic desymmetrization reactions, asymmetric hydroboration, and Jacobsen epoxidation have been explored for obtaining the alkylating moiety in a stereoselective manner. invivochem.com Enzymatic desymmetrization, for example, can be a highly efficient method for obtaining enantiomerically pure compounds from prochiral or meso-substrates. Asymmetric hydroboration is a well-established method for the enantioselective synthesis of alcohols from alkenes, involving the syn-addition of boron and hydrogen to the double bond. These methods allow for the controlled introduction of chirality into the alkylating unit precursor.

Alkylation Reactions Utilizing Chiral Precursors (e.g., (S)-Glycidyl Nosylate)

A key step in the synthesis of the DNA-alkylating unit involves the introduction of a five-membered ring, often achieved through alkylation reactions utilizing chiral precursors. (S)-Glycidyl nosylate (B8438820) is an example of such a chiral precursor used in the synthesis of the alkylating moiety. invivochem.com Alkylation of a suitable intermediate, such as a bromide, with (S)-glycidyl nosylate in the presence of a base like potassium tert-butoxide can yield an epoxide intermediate with the desired stereochemistry. invivochem.com This intermediate then undergoes further transformations, including ring closure, to form the core structure of the DNA-alkylating unit. invivochem.com

Process Optimization and Scalability for this compound Synthesis

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 46240929 |

| Vc-seco-DUBA | 88899540 |

| DUBA | 91754535 |

Data Tables

Investigations into Improved Synthetic Efficiency and Yields

A modified procedure for a specific step and the use of a new intermediate have been found to considerably increase the yield of vc-seco-DUBA. google.com This modified process not only led to an increase in purity (from 94-96% to >99.0%) but also showed an unexpected, significant increase in yield (from 53% to ~79%) for certain steps. google.com

| Step | Reagent Used (Prior Art) | Reagent Used (Improved Process) | Influence on Overall Yield (HPLC) |

| 1 | TFA | HCl in 1,4-dioxane (B91453) | +25.8% increase |

| 2 | Et₃N | DIPEA | -23.6% decrease |

| 1 and 2 (Combined) | TFA and Et₃N | HCl in 1,4-dioxane and DIPEA | +29.8% increase |

Influence of Reagents and Conditions on Overall Process Output

Specific reaction conditions, such as temperature and reaction time, also play a role in the efficiency and outcome of the synthesis. For instance, a reported synthesis of a DNA-alkylating unit involved heating in ethanol (B145695) at 85 °C for 22 hours, yielding 89%. Subsequent steps utilized conditions like 0 °C for 30 minutes with HCl and Zn in MeOH, or 0 to 20 °C for 18 hours with EDC and DMA, yielding 68% and 93% respectively over two steps. acs.org Full deprotection to afford this compound as its HCl salt was achieved using HCl in 1,4-dioxane/water for 1 hour, with a 95% yield. acs.org

The purity of intermediates and the final product is also heavily influenced by the synthetic conditions. Optimized procedures, including specific workup and purification methods like column chromatography or precipitation, are crucial for obtaining this compound and its derivatives in high purity. google.com

Design and Synthesis of this compound Analogs

The design and synthesis of this compound analogs are driven by the desire to modulate their properties, such as potency, selectivity, and pharmacokinetic profile, for therapeutic applications, particularly in the context of ADCs. researchgate.netnih.gov Analogs often involve modifications to the DNA-alkylating subunit, the DNA-binding subunit, or the linker connecting them. nih.govacs.orgincanthera.com

Development of Achiral Duocarmycin Analogs

Achiral analogs of duocarmycins, including those related to this compound, have been developed to circumvent the need for enantiomeric resolution of racemic mixtures, simplifying synthesis. researchgate.netaacrjournals.org Examples of achiral duocarmycin SA analogs include seco-DUMSA, seco-amino-CBI-TMI (Centanamycin), and seco-hydroxy-CBI-TMI. researchgate.netnih.gov These achiral analogs have shown potent cytotoxicity and react with adenine-N3 in AT-rich sequences of DNA, similar to their chiral counterparts. aacrjournals.orgnih.gov

The design of achiral agents often involves replacing the chiral center present in the natural duocarmycins while retaining the essential pharmacophore for DNA alkylation. aacrjournals.org Studies have shown that the chiral center is dispensable for activity, and replacing the achiral CI pharmacophore with the achiral CBI alkylation subunit can further enhance properties. aacrjournals.org

Synthesis of Novel Alkylating and DNA-Binding Subunit Variants

Synthesis of novel alkylating and DNA-binding subunit variants is a key strategy in developing this compound analogs with improved properties. The DNA-alkylating subunit, typically based on the cyclopropa[c]pyrrolo[3,2-e]indole (CPI) or cyclopropabenz[e]indoles (CBI) framework, can be modified to alter its reactivity and stability. researchgate.netnih.govincanthera.com For instance, functionalization at different positions of the CBI subunit has been investigated. incanthera.com Novel classes of biologically active duocarmycin SA analogs have been synthesized containing seco-iso-cyclopropylfurano[2,3-e]indoline (seco-iso-CFI) and seco-cyclopropyltetrahydrofurano[2,3-f]quinoline (seco-CFQ) DNA alkylating subunits. researchgate.netnih.gov

Strategies for Modulating Solubility and Bioactivity

Strategies for modulating the solubility and bioactivity of this compound analogs are critical for their development as therapeutic agents. Solubility is particularly important for conjugation to antibodies in aqueous buffers for ADC preparation. google.commdpi.com

One strategy to improve water solubility is the introduction of an amine salt on the minor groove binding moiety. incanthera.com Linkers used to connect the drug to the antibody in ADCs can also include moieties to increase solubility. google.com Balancing lipophilicity and solubility is important, as lipophilic payloads are needed to pass cell membranes, while sufficient solubility is required for conjugation. google.commdpi.com

Bioactivity can be modulated by altering the stability and reactivity of the alkylating subunit. The seco form of duocarmycins, including this compound, is a pro-drug that undergoes activation via spirocyclization. acs.orguea.ac.uk Strategies to control this activation, such as through the design of activatable prodrugs triggered by specific tumor microenvironment conditions (e.g., hypoxia or enzymatic activity), are being explored. acs.orgucl.ac.uknih.govnih.gov Modifications to the linker can also influence the stability of the ADC and the release of the active drug, thereby impacting bioactivity and reducing systemic toxicity. researchgate.net

Furthermore, structural modifications can impact plasma stability, which is crucial for the in vivo efficacy of ADCs. acs.orgresearchgate.net Analogs with improved plasma stability can reduce premature release of the cytotoxic payload. mdpi.comresearchgate.net

Structure Activity Relationship Sar Studies of Seco Duba and Duocarmycin Analogs

Systemic Investigation of Structural Features and Bioactivity

Systematic variations of both the alkylator and DNA-docking motifs have led to a detailed understanding of the structural features required for DNA association and sequence-selective alkylation. researchgate.netnih.gov While the duocarmycin family's mechanism involves binding to the minor groove of DNA and alkylating adenine (B156593) at the N3 position, the precise interaction and subsequent biological outcome are influenced by the specific structural elements present. researchgate.netnih.govresearchgate.net

The core alkylator motif, typically an activated cyclopropane (B1198618) in the active form, is essential for the cytotoxic activity of duocarmycins. nih.gov In Seco-DUBA, this motif is present in a seco (ring-opened) form, which is less reactive until it undergoes spirocyclization. uea.ac.ukaacrjournals.org Modifications to this segment, even subtle ones, can significantly impact the compound's reactivity and, consequently, its biological potency. For instance, the presence of a good leaving group, such as chlorine, is crucial for the subsequent alkylation step after cyclization. uea.ac.uk Studies have shown that the alkylating ability and potency correlate with the electron-withdrawing ability of this leaving group. uea.ac.uk

The DNA-docking moiety (segment B) is primarily responsible for the compound's affinity for the minor groove of DNA and its sequence selectivity. nih.govnih.gov In duocarmycins, this segment often consists of heterocyclic systems, such as indole-based rings, which enhance DNA binding. nih.govacs.org While the tolerance for variations in segment B is relatively high, these modifications do impact DNA binding, alkylation site-selectivity, and potency. nih.govacs.org For example, the presence of an additional nitrogen atom in the ring structure of the DNA-binding moiety of this compound has been shown to positively affect its lipophilicity (logP). acs.org The specificity of DNA alkylation by duocarmycins, including DUBA, is further refined by their inherent sequence preference, with a pronounced affinity for AT-rich regions, particularly the 5'-AAA sequence. nih.govresearchgate.net

Impact of Alkylator Motif Modifications on Biological Potency

Conformational Dynamics and Spirocyclization Mechanism

A key aspect of this compound's mechanism of action is its conversion to the active spirocyclized form, DUBA. This process involves specific conformational dynamics and a well-defined chemical reaction.

This compound is designed as a prodrug that undergoes an intramolecular Winstein spirocyclization reaction to generate the biologically active form, DUBA. researchgate.netaacrjournals.orgacs.orggoogle.com This reaction is triggered upon cleavage of a linker, for example, in the context of an ADC, which releases the this compound molecule. aacrjournals.org The spirocyclization involves the attack of a nucleophilic center (typically a phenolic hydroxyl group in related duocarmycin prodrugs) on the electrophilic site of the alkylator motif, leading to the formation of the characteristic cyclopropane ring system of the active duocarmycin. uea.ac.ukaacrjournals.orgacs.org This spontaneous rearrangement is crucial for the drug's activity. aacrjournals.orgacs.org

Efficient spirocyclization of seco-duocarmycin analogs, including this compound, is dependent on specific structural prerequisites. The presence of a suitable nucleophile, appropriately positioned relative to the electrophilic center in the alkylator motif, is essential. uea.ac.ukacs.org In many duocarmycin prodrug strategies, the unmasking of a para-phenol group triggers the spirocyclization. acs.org The design of the linker in ADCs utilizing this compound is critical to ensure that the release of the seco form allows for this efficient ring closure to occur. aacrjournals.orgacs.org Protecting groups are often employed during synthesis to prevent premature spirocyclization. uea.ac.ukrsc.org

Structural Prerequisites for Efficient Ring Closure

Linker Optimization and Attachment Site Specificity in Conjugates

The design and properties of the linker, along with its attachment site on the cytotoxic payload, are crucial determinants of an ADC's stability in circulation, targeted delivery, and efficient release of the active drug within the tumor microenvironment. fujifilm.com For this compound-based ADCs, research has focused on identifying optimal linker chemistries and conjugation positions to maximize therapeutic efficacy while minimizing off-target toxicity.

Influence of Linker Coupling Position on Conjugate Properties

This compound contains two hydroxyl groups that serve as potential sites for coupling to an antibody via a linker. acs.orgmedchemexpress.comtargetmol.com Studies have explored the impact of attaching the linker to different positions on the this compound structure. In some investigations, attaching the linker to the hydroxyl group located in the DNA-alkylating moiety of this compound was found to be advantageous. acs.orgnih.gov This approach reportedly yielded more consistent results in terms of in vitro cytotoxicity and resulted in ADCs with excellent stability in human plasma. acs.orgnih.gov Conversely, linking through the DNA-binding moiety was also explored, and while both non-cleavable and cleavable linkers were considered potentially acceptable for this site, attachment to the alkylating moiety's hydroxyl group was favored based on observed properties. acs.orgnih.gov Protecting the hydroxyl group in the alkylating moiety is necessary when the linker is coupled to the DNA-binding moiety to prevent premature ring closure to the active spiro compound and subsequent degradation of the antibody-bound duocarmycin. acs.org

Exploration of Cleavable versus Non-Cleavable Linker Designs

The choice between cleavable and non-cleavable linkers is a significant consideration in ADC design, influencing drug release mechanisms and potential bystander effects. fujifilm.commdpi.comaacrjournals.org For duocarmycin derivatives similar to this compound, both cleavable and non-cleavable linker strategies have been investigated. acs.org

Cleavable linkers are designed to release the active cytotoxic payload within the tumor microenvironment, often triggered by specific enzymes (such as cathepsin B, which is upregulated in lysosomes) or by changes in pH or reduction potential. researchgate.netaacrjournals.orgtu-darmstadt.de The valine-citrulline (vc) dipeptide linker is a widely used cleavable linker in this compound-based ADCs, including the well-studied SYD985. researchgate.netmdpi.comaacrjournals.orgcreative-biolabs.comnih.govgoogle.com Upon cleavage of the linker, the inactive this compound is converted to its active form, DUBA, through a Winstein spirocyclization reaction. researchgate.net This mechanism allows for the release of the potent drug at the target site. A key advantage of cleavable linkers with potent payloads like DUBA is their potential to induce a bystander effect, where the released drug can diffuse and kill neighboring tumor cells, including those with low or no expression of the target antigen. aacrjournals.org Studies comparing ADCs with cleavable linkers (like SYD985) to those with non-cleavable linkers (like T-DM1) have shown that cleavable linkers can lead to more efficient bystander killing and may be more potent in heterogeneous or low-target-expressing tumors. aacrjournals.org

Mechanistic Investigations of Seco Duba Bioactivation and Metabolism

Intracellular Activation Pathways within Conjugate Systems

Within the context of antibody-drug conjugates, Seco-DUBA is typically linked to an antibody via a cleavable linker. Upon internalization into target cells, a cascade of intracellular events leads to the release and activation of the duocarmycin payload.

Proteolytic Cleavage of Linker-Seco-DUBA Conjugates (e.g., by Cathepsin B)

A primary step in the intracellular activation of linker-Seco-DUBA conjugates involves proteolytic cleavage of the linker. Lysosomal proteases, such as cathepsin B, play a significant role in this process. Cathepsin B is highly expressed in a variety of tumors and is implicated in tumor progression. aacrjournals.orgaacrjournals.org This enzyme cleaves specific amino acid sequences within the linker, such as the valine-citrulline (vc) motif commonly used in ADC linkers like vc-seco-DUBA. aacrjournals.orgonderzoekmetmensen.nlgoogle.comrsc.org Cleavage by cathepsin B in the lysosome, following ADC internalization via endocytosis, is a key mechanism for releasing the payload from the antibody. aacrjournals.orgonderzoekmetmensen.nlcreative-biolabs.com

Subsequent Self-Elimination Reactions Yielding this compound

Following the proteolytic cleavage of the linker, a series of self-elimination reactions occur. aacrjournals.orgonderzoekmetmensen.nlcreative-biolabs.com These reactions are designed to further process the cleaved linker-payload structure, ultimately yielding the this compound molecule. This step is crucial as it liberates the this compound prodrug from the linker system, making it available for the subsequent activation step. In the case of trastuzumab duocarmazine (SYD985), hydrolysis leads to the delivery of a structure that undergoes sequential self-elimination to release active DUBA. nih.govnih.gov

Spontaneous Rearrangement to Active Duocarmycin

Once liberated, this compound undergoes a spontaneous rearrangement process known as spirocyclization. aacrjournals.orgonderzoekmetmensen.nlcreative-biolabs.comacs.org This intramolecular reaction leads to the formation of the active duocarmycin drug, often referred to as DUBA. onderzoekmetmensen.nlcreative-biolabs.combyondis.com This rearrangement is critical for the payload's cytotoxic activity, as the active duocarmycin can then bind to the minor groove of DNA and exert its potent alkylating effects, leading to DNA damage and ultimately cell death. creative-biolabs.comresearchgate.netwikipedia.org Studies have shown that this compound is rapidly converted to DUBA in vivo. acs.orginvivochem.com The spiro form is suggested to be required for hydrolysis, an important detoxification route of the drug. acs.org

Enzymatic Interactions and Extracellular Processing

While intracellular activation is a primary mechanism for ADCs utilizing this compound, interactions with extracellular enzymes can also influence its fate and contribute to bystander effects.

Carboxylesterase 1c (CES1c) Mediated Cleavage of vc-Seco-DUBA Linkers

Carboxylesterase 1c (CES1c) is an enzyme that has been identified as being responsible for the instability and poor pharmacokinetics of certain ADCs based on vc-seco-DUBA, particularly in mice. aacrjournals.orgaacrjournals.orgresearchgate.netnih.govaacrjournals.org CES1c can cleave the vc-seco-DUBA linker, leading to the release of the active toxin extracellularly. aacrjournals.orgaacrjournals.org This cleavage occurs at the carbamate (B1207046) group connecting the alkylating moiety of the duocarmycin to the linker. aacrjournals.org Intriguingly, CES1c activity can also result in the formation of a covalent bond between the enzyme and the linker. aacrjournals.orgresearchgate.netnih.govacs.orgfigshare.com

Implications of CES1c Activity for Preclinical Model Selection

The sensitivity of vc-seco-DUBA to mouse CES1c has significant implications for preclinical studies. aacrjournals.orgaacrjournals.orgresearchgate.netnih.gov The rapid cleavage by CES1c in wild-type mice can lead to poor conjugated antibody pharmacokinetics and potentially underestimate the ADC's efficacy compared to its activity in humans, where CES1c does not play a significant role in this cleavage. aacrjournals.orgaacrjournals.orgresearchgate.netnih.govaacrjournals.org To address this, CES1c knockout mice have been developed. aacrjournals.orgresearchgate.netnih.govaacrjournals.org Studies in these knockout mice have shown more stable pharmacokinetics for vc-seco-DUBA-based ADCs, comparable to that observed in monkeys and humans. aacrjournals.orgresearchgate.netnih.govaacrjournals.org Using CES1c-deficient mice in preclinical xenograft studies has demonstrated enhanced efficacy compared to studies in wild-type mice and provided a more accurate prediction of clinical efficacy. aacrjournals.orgresearchgate.netnih.govaacrjournals.org This highlights the importance of selecting appropriate preclinical models to accurately assess the potential of ADCs utilizing this compound.

Formation of Covalent Adducts Between CES1c and Linker-Drug Components

Carboxylesterase 1c (CES1c) is an enzyme that has been shown to interact with linker-drug conjugates containing the vc-seco-DUBA payload, such as SYD985 nih.govaacrjournals.orgresearchgate.net. This interaction is particularly relevant in preclinical studies using mice, where CES1c contributes to linker-drug instability and affects pharmacokinetics nih.govaacrjournals.orgresearchgate.net.

Studies investigating the interaction between recombinant CES1c and the vc-seco-DUBA linker-drug have revealed that CES1c activity not only leads to the release of the active toxin DUBA but also results in the formation of a covalent bond between CES1c and the linker component of vc-seco-DUBA nih.govaacrjournals.orgresearchgate.netresearchgate.net. Mass spectrometric analyses have been employed to identify the specific cleavage site of CES1c on the linker-drug and to elucidate the structure of the resulting CES1c adduct nih.govaacrjournals.orgresearchgate.netresearchgate.net. This covalent modification of CES1c by the linker-drug component is a significant metabolic event that can influence the in vivo behavior of ADCs containing this payload in certain species nih.govaacrjournals.orgresearchgate.net.

Degradation Pathways of Active Duocarmycin

Hydrolysis of the Amide Bond in Duocarmycin

A significant degradation pathway identified for duocarmycin analogues, including DUBA, is the hydrolysis of the amide bond acs.orgnih.gov. In the case of DUBA, the main degradation route in plasma involves the hydrolysis of the amide bond located between the DNA-alkylating moiety and the DNA-binding moiety acs.org. This hydrolytic cleavage yields two distinct fragments: the DNA-alkylating unit and the DNA-binding unit acs.org. Both of these resulting fragments have demonstrated significantly reduced potency compared to the intact duocarmycin analogue, indicating that amide hydrolysis serves as an important detoxification mechanism acs.org.

Molecular Mechanisms of Action of Activated Duocarmycin Duba

DNA Interaction and Binding Characteristics

Activated duocarmycins exhibit a high affinity for DNA, specifically targeting the minor groove. creative-biolabs.comnih.govadcreview.comresearchgate.netmdpi.comresearchgate.netacs.org This interaction is crucial for their cytotoxic activity.

Minor Groove Binding Affinity and Specificity

Duocarmycins bind selectively to the minor groove of DNA. creative-biolabs.comnih.govresearchgate.netmdpi.comresearchgate.net The molecular configuration of duocarmycins allows them to fit snugly into the minor groove, aligning precisely with the DNA contours, which dictates the specificity of this interaction. researchgate.netmdpi.com The binding within the minor groove is a key step that positions the molecule for the subsequent alkylation reaction. mdpi.com

Sequence Selectivity for Adenine-Rich Regions

A notable characteristic of activated duocarmycins is their sequence selectivity, with a pronounced preference for adenine-rich regions within the DNA. creative-biolabs.comresearchgate.netmdpi.commdpi.com This selectivity is attributed to the non-covalent binding interactions within the minor groove, which are particularly favorable in AT-rich sequences. researchgate.netmdpi.com Research has shown that duocarmycin SA, a related analog, exhibits high selectivity for adenine (B156593) residues that follow two 5′-A or -T bases, with a strong affinity for the 5′-AAA sequence. mdpi.com The AT-rich areas of DNA are considered more accessible within the minor groove due to weaker hydrogen bonding compared to GC-rich regions, making them more susceptible to interaction with these agents. mdpi.com

DNA Alkylation and Structural Disruption

Following minor groove binding, the activated duocarmycin compounds covalently modify the DNA structure through an alkylation reaction. creative-biolabs.comadcreview.comresearchgate.netmdpi.com

Covalent Alkylation at the Adenine N3 Position

The primary site of alkylation by activated duocarmycins is the N3 position of adenine bases. creative-biolabs.comadcreview.comresearchgate.netmdpi.commdpi.comuea.ac.uk This covalent modification occurs predominantly within the preferred AT-rich sequences. researchgate.netmdpi.com The alkylation process is facilitated by a nucleophilic attack from the DNA on the cyclopropane (B1198618) ring of the duocarmycin molecule, resulting in the formation of a stable covalent adduct between the drug and the adenine base. mdpi.com This specific targeting of adenine N3 in the minor groove distinguishes duocarmycins from many other alkylating agents that typically target guanine (B1146940) residues. researchgate.netmdpi.comresearchgate.net

Induction of Irreversible DNA Damage and Strand Breaks

The covalent alkylation of adenine at the N3 position by activated duocarmycins leads to irreversible DNA damage. creative-biolabs.comadcreview.com This modification disrupts the normal DNA architecture and structural integrity. creative-biolabs.comadcreview.com The alkylation can induce significant conformational changes in the DNA helix, including bending or unwinding. mdpi.com This structural disruption can lead to the formation of DNA adducts that impair DNA repair pathways and ultimately result in DNA strand breaks, including double-strand breaks. creative-biolabs.commdpi.comsmw.ch The irreversible nature of this DNA damage is a key factor in the potent cytotoxicity of activated duocarmycins. creative-biolabs.comadcreview.com

Cellular Consequences of DNA Damage

The irreversible DNA damage induced by activated duocarmycins triggers a cascade of cellular responses. nih.gov The formation of covalent adducts and subsequent strand breaks interferes with fundamental cellular processes, particularly DNA replication and transcription. nih.govresearchgate.netmdpi.com This interference is especially critical in rapidly dividing cancer cells. mdpi.com The accumulation of irreparable DNA damage activates DNA damage response pathways, which can lead to cell cycle arrest and ultimately programmed cell death (apoptosis). creative-biolabs.comnih.govmdpi.comuea.ac.uk Duocarmycins are capable of exerting their cytotoxic effects at any phase of the cell cycle, which contributes to their efficacy against both dividing and non-dividing cells. creative-biolabs.comonderzoekmetmensen.nladcreview.com

Impairment of Nucleic Acid Architecture and Function

Activated duocarmycin (DUBA) exerts its effects by binding to the minor groove of DNA. creative-biolabs.comnih.gov This binding is sequence-selective, with a preference for AT-rich regions. creative-biolabs.com Following binding, DUBA undergoes an intramolecular cyclization, which activates its cyclopropane ring, enabling it to alkylate adenine bases at the N3 position. creative-biolabs.comnih.govresearchgate.net This covalent modification of DNA results in the formation of stable adducts. nih.gov

The alkylation of DNA by activated duocarmycin disrupts the normal architecture and structural integrity of the DNA helix. creative-biolabs.comnih.gov This distortion hinders essential DNA-mediated cellular processes, including replication and transcription. nih.gov The irreversible nature of the DNA alkylation induced by duocarmycins often proves lethal to cells, particularly cancer cells which may have compromised DNA repair mechanisms. nih.gov

Mechanisms of Cell Death Induction (e.g., Apoptosis)

The DNA damage induced by activated duocarmycin triggers a cascade of cellular responses, ultimately leading to cell death. A primary mechanism of cell death induced by activated duocarmycin and its analogs is apoptosis. creative-biolabs.commdpi.com Studies have shown that duocarmycin analogs, such as duocarmycin SA (DSA), can induce apoptosis in various cancer cell lines in a dose-dependent manner. mdpi.com

Research findings indicate that treatment with duocarmycin analogs leads to the formation of DNA double-strand breaks (DSBs). researchgate.net These DSBs activate DNA damage response pathways. nih.gov For example, studies using DSA have shown an increase in γ-H2AX foci formation, a marker for DNA double-strand breaks, even at picomolar concentrations. mdpi.com The induced DNA damage and subsequent activation of response pathways contribute to the initiation of the apoptotic program. creative-biolabs.commdpi.comaging-us.com

Activity in Both Proliferating and Quiescent Cellular States

A key characteristic of activated duocarmycin (DUBA) is its ability to exert cytotoxic effects on cells regardless of their proliferative state. creative-biolabs.comresearchgate.net Unlike some chemotherapeutic agents, such as microtubule inhibitors, which primarily target rapidly dividing cells, DNA-damaging agents like duocarmycins are effective against both actively proliferating and quiescent cancer cells. researchgate.netnih.gov

This broad activity spectrum is particularly relevant in targeting cancer stem cells or slow-cycling tumor cell populations that may be less susceptible to cell cycle-dependent therapies. nih.gov Studies have demonstrated that DUBA can more potently kill cell-cycle arrested acute myeloid leukemia (AML) cells compared to microtubule-targeting agents. nih.govuni-muenchen.de This suggests the potential superiority of DNA-damaging agents like DUBA in addressing non-proliferating cancer cells. nih.gov

The ability of activated duocarmycin to induce DNA damage and subsequent cell death in quiescent cells contributes to its potential efficacy against heterogeneous tumors containing both rapidly dividing and slow-growing cell populations. researchgate.netaacrjournals.org

Preclinical Pharmacological and Efficacy Investigations of Seco Duba Conjugates

In Vitro Cytotoxicity and Potency Profiling

In vitro studies are crucial for understanding the direct cellular effects of seco-DUBA conjugates and their potency across different cancer types.

Evaluation Across Diverse Human Cancer Cell Lines

This compound and its conjugates have been evaluated for cytotoxicity in a variety of human cancer cell lines, demonstrating potent activity. For instance, this compound exhibited high sensitivity in breast carcinoma cell line SK-BR-3 (HER2 3+), ovarian carcinoma cell line SK-OV-3 (HER2 2+), and colon carcinoma cell line SW620 (HER2-negative), with IC50 values ranging from 90 to 430 pM after 144 hours of incubation wikipedia.orginvivochem.comnih.govnih.gov. Another study confirmed high sensitivity to this compound in SK-BR-3, SK-OV-3, SW-620, and NCI-H520 cells, with potencies between 0.08 nM and 0.4 nM after a 6-day treatment nih.govnih.gov. High sensitivity was also observed in NCI-N87 and UACC-893 cell lines, with potencies of 0.2 nM nih.gov. While this compound was less potent against MDA-MB-175-VII (2.5 nM) and ZR-75-1 (8.2 nM) cells at 6 days, extending the treatment time to 12 days resulted in increased potency with IC50 values of 0.1 nM and 0.2 nM, respectively nih.gov.

The B7-H3-targeting ADC, MGC018, which utilizes vc-seco-DUBA as the payload, demonstrated cytotoxicity against a panel of human neuroblastoma (NB) cell lines in a dose-dependent and time-dependent manner, with IC50 values ranging from 5.1 to 53.9 ng/mL under continuous treatment for 7 days nih.gov. MGC018 also exhibited cytotoxicity towards B7-H3-positive human tumor cell lines from various indications, including breast, ovarian, and lung cancer nih.govwikipedia.org.

BYON3521, a MET-targeting ADC with a vc-seco-DUBA payload, showed good potencies in MET-expressing cell lines, with IC50 values ranging from 1.5 to 18.2 ng/mL. It retained activity even in cell lines with lower MET expression, and extending the incubation period from 6 to 9 days further enhanced efficacy guidetopharmacology.org.

Comparative Potency Analysis of this compound and Activated Duocarmycin

Studies have compared the in vitro cytotoxicity of this compound with its activated form, DUBA. In SK-BR-3 cells, this compound was shown to be equally potent and efficacious as DUBA after 144 hours of incubation wikipedia.orginvivochem.comnih.govnih.gov. This suggests that the spontaneous spirocyclization of this compound to form the active DUBA is not the rate-limiting step in its cytotoxic activity wikipedia.org.

Studies on Cell Viability Reduction and Dose-Response Relationships

This compound and its conjugates induce a dose-dependent reduction in cell viability across various cancer cell lines. For this compound, this dose-dependent effect has been observed over a concentration range of 0.0001 pM to 0.01 nM with a 144-hour incubation period in SK-BR-3 cells invivochem.comnih.govnih.gov. The potency is typically expressed as IC50 values, representing the concentration required to inhibit cell viability by 50%. These values vary depending on the cell line and incubation time, as seen in the evaluations across diverse cell lines wikipedia.orginvivochem.comnih.govnih.govnih.govnih.gov. Extending the incubation time can lead to lower IC50 values, indicating increased potency with longer exposure nih.govguidetopharmacology.org.

The cytotoxicity of this compound conjugates is mediated by the release of the active duocarmycin payload, which alkylates DNA and induces cell death nih.govnih.govnih.gov. The cleavable linkers used in these conjugates, such as the valine-citrulline (vc) linker, are designed to be cleaved by proteases within the tumor cell, ensuring targeted delivery and activation of the payload nih.govnih.govnih.gov. This targeted delivery and the cell-permeable nature of the released payload can also lead to a bystander effect, where neighboring untargeted cells are also killed nih.govnih.govwikipedia.orgnih.gov.

Here is a summary of in vitro cytotoxicity data for this compound and its conjugates from the search results:

| Compound/Conjugate | Cell Line(s) | Incubation Time | IC50 Range (approximate) | Citation(s) |

| This compound | SK-BR-3, SK-OV-3, SW620 | 144 hours | 90 - 430 pM | wikipedia.orginvivochem.comnih.govnih.gov |

| This compound | SK-BR-3, SK-OV-3, SW-620, NCI-H520 | 6 days | 0.08 - 0.4 nM | nih.govnih.gov |

| This compound | NCI-N87, UACC-893 | 6 days | 0.2 nM | nih.gov |

| This compound | MDA-MB-175-VII, ZR-75-1 | 6 days | 2.5 - 8.2 nM | nih.gov |

| This compound | MDA-MB-175-VII, ZR-75-1 | 12 days | 0.1 - 0.2 nM | nih.gov |

| MGC018 (vc-seco-DUBA) | Human Neuroblastoma cell lines | 7 days | 5.1 - 53.9 ng/mL | nih.gov |

| BYON3521 (vc-seco-DUBA) | MET-expressing cell lines | 6 days | 1.5 - 18.2 ng/mL | guidetopharmacology.org |

| BYON3521 (vc-seco-DUBA) | MET-expressing cell lines | 9 days | Enhanced efficacy | guidetopharmacology.org |

| SYD983 (vc-seco-DUBA) | SK-BR-3, BT-474, SK-OV3 | Not specified | Subnanomolar | nih.gov |

| SYD983 (vc-seco-DUBA) | SK-BR-3, BT-474, SK-OV3, SW-620, NCI-H520 | Not specified | 0.14 - 8.07 E-10 M (HER2+), > 5 E-8 M (HER2-) | nih.gov |

In Vivo Antitumor Activity in Relevant Preclinical Models

The in vivo efficacy of this compound conjugates has been evaluated in various preclinical tumor models, including patient-derived xenografts and established cancer cell line xenografts.

Efficacy Assessment in Patient-Derived Xenograft (PDX) Models

This compound conjugates have demonstrated significant antitumor activity in patient-derived xenograft (PDX) models, which are considered more representative of human cancers. The HER2-targeting ADC SYD985 (trastuzumab vc-seco-DUBA) showed high antitumor activity in HER2-positive breast cancer PDX models nih.govnih.govnih.govwikidata.org. Notably, SYD985 was very active in HER2 3+, 2+, and 1+ breast cancer PDX models, whereas trastuzumab emtansine (T-DM1) only showed significant activity in HER2 3+ models nih.govnih.govwikidata.org. This suggests that ADCs with a cleavable vc-seco-DUBA linker may be effective in tumors with lower HER2 expression due to the bystander effect nih.govnih.gov.

MGC018, the B7-H3-targeting ADC with a vc-seco-DUBA payload, also exhibited potent antitumor activity in PDX models of breast cancer (triple-negative), prostate cancer, and head and neck cancer that displayed heterogeneous expression of B7-H3 nih.govwikipedia.orguni.lu. Treatment with MGC018 led to rapid tumor regression in these models wikipedia.org. For example, in a triple-negative breast cancer PDX model, MGC018 treatment resulted in a 98% reduction in tumor volume compared to the vehicle control wikipedia.org. In a prostate cancer PDX model, a 95% reduction in tumor volume was observed wikipedia.org.

BYON3521 showed dose-dependent antitumor activity in MET-expressing PDX models, achieving tumor stasis and remission at different dose levels guidetopharmacology.org.

Evaluation in Specific Tumor Models (e.g., Breast, Ovarian, Lung Cancer Xenografts)

Beyond PDX models, this compound conjugates have been tested in established xenograft models derived from specific cancer cell lines. SYD983/SYD985 demonstrated high efficacy in a BT-474 breast cancer xenograft model nih.govnih.gov.

MGC018 exhibited potent antitumor activity in xenograft models of breast, ovarian, and lung cancer, as well as melanoma nih.govwikipedia.orguni.luacrospharmatech.comamericanelements.com. Single-dose administration of MGC018 led to a dose-dependent decrease in tumor growth in MDA-MB-468 triple-negative breast cancer xenografts, with significant tumor volume reduction and complete regressions observed at higher doses nih.gov. In PA-1 ovarian cancer xenografts, MGC018 also showed antitumor activity uni.lu. Against Calu-6 lung cancer xenografts, MGC018 treatment resulted in substantial tumor volume reduction in a dose-dependent manner nih.gov.

Here is a summary of in vivo efficacy data for this compound conjugates in xenograft and PDX models:

| Conjugate | Tumor Model Type | Specific Model(s) | Observed Activity | Citation(s) |

| SYD985 (vc-seco-DUBA) | PDX | Breast cancer (HER2 3+, 2+, 1+) | High antitumor activity, more active than T-DM1 in HER2 1+ and 2+ models | nih.govnih.govnih.govwikidata.org |

| MGC018 (vc-seco-DUBA) | PDX | Breast cancer (triple-negative), Prostate, Head & Neck | Potent antitumor activity, rapid tumor regression, active in heterogeneous tumors | nih.govwikipedia.orguni.luacrospharmatech.comamericanelements.com |

| BYON3521 (vc-seco-DUBA) | PDX | MET-expressing (HXNF1905, LXFL1176) | Dose-dependent antitumor activity, tumor stasis and remission | guidetopharmacology.org |

| SYD983/SYD985 (vc-seco-DUBA) | Xenograft | BT-474 (breast cancer) | High efficacy | nih.govnih.gov |

| MGC018 (vc-seco-DUBA) | Xenograft | MDA-MB-468 (breast cancer) | Dose-dependent decrease in tumor growth, complete regressions | nih.govwikipedia.orguni.lu |

| MGC018 (vc-seco-DUBA) | Xenograft | PA-1 (ovarian cancer) | Antitumor activity | uni.lu |

| MGC018 (vc-seco-DUBA) | Xenograft | Calu-6 (lung cancer) | Substantial tumor volume reduction | nih.govwikipedia.orguni.lu |

| MGC018 (vc-seco-DUBA) | Xenograft | A375.S2 (melanoma) | Potent antitumor activity, complete regressions | nih.govuni.lu |

| Vobra duo (vc-seco-DUBA) | Xenograft | Neuroblastoma (orthotopic, pseudometastatic) | Delayed tumor growth, increased survival | nih.gov |

Activity in Tumors with Low or Heterogeneous Target Expression

A significant challenge in targeted cancer therapy, particularly with ADCs, is the presence of tumors with low or heterogeneous expression of the target antigen. Preclinical investigations of this compound conjugates have demonstrated promising activity in such challenging tumor microenvironments.

Studies comparing SYD985, a HER2-targeting ADC utilizing a vc-seco-DUBA linker-payload, with trastuzumab emtansine (T-DM1), another HER2-targeted ADC, have shown that SYD985 is notably more potent in cell lines exhibiting low HER2 expression. In vitro cytotoxicity assays indicated that SYD985 was 3- to 50-fold more potent than T-DM1 in cell lines with low HER2 expression. researchgate.netinvivochem.com This enhanced potency in low-expressing cells suggests a potential advantage for SYD985 in patient populations with lower levels of the target antigen.

Further supporting these in vitro findings, in vivo studies using patient-derived xenograft (PDX) models with varying levels of HER2 expression have shown that SYD985 is active in models classified as HER2 3+, 2+, and 1+. researchgate.netinvivochem.com In contrast, T-DM1 demonstrated significant antitumor activity primarily in HER2 3+ breast cancer PDX models. researchgate.netinvivochem.com This differential activity highlights the potential of this compound-based ADCs to expand the treatable population to include patients with lower levels of target expression. researchgate.net

Beyond HER2-targeted ADCs, the B7-H3-targeting ADC MGC018, which also employs a vc-seco-DUBA linker-payload, has shown antitumor activity in PDX models of breast, prostate, and head and neck cancer that displayed heterogeneous expression of B7-H3. guidetopharmacology.org This indicates that the efficacy of this compound conjugates can extend to other targets and is not limited by the uniform expression of the target antigen across the tumor.

The observed efficacy in tumors with low or heterogeneous target expression is attributed, in part, to the properties of the this compound payload and the cleavable linker, which facilitate a bystander effect. invivochem.comaccessscience.com

Bystander Effect Mechanisms and Significance

The bystander effect is a crucial mechanism by which ADCs can overcome limitations imposed by tumor heterogeneity. It refers to the ability of the cytotoxic payload released from the ADC to kill not only the targeted cells but also neighboring tumor cells that may have low or no expression of the target antigen. This compound conjugates have been shown to induce a significant bystander effect. researchgate.netinvivochem.comaccessscience.com

Demonstration of Extracellular Release of Active Payload

A key mechanism contributing to the bystander effect of vc-seco-DUBA-based ADCs is the potential for extracellular release of the active payload. While the primary mechanism of payload release for cleavable linkers occurs intracellularly within lysosomes following internalization of the ADC, studies suggest that the vc-seco-DUBA linker can also be cleaved by proteases present in the tumor microenvironment, outside the target cells. researchgate.netinvivochem.comnih.gov

Proteases such as cathepsins, which are often highly expressed and secreted by various tumor types, including breast cancer, can cleave the valine-citrulline linker in the extracellular space. invivochem.comnih.gov This extracellular cleavage liberates the this compound payload, which then spontaneously rearranges to form the activated duocarmycin drug (DUBA). nih.gov The released active toxin, DUBA, is a small, cell-permeable molecule. invivochem.com Although DUBA has low plasma stability and is rapidly degraded in plasma, its release in the vicinity of tumor cells allows it to diffuse into neighboring cells, regardless of their antigen expression status, thereby inducing a bystander killing effect. invivochem.cominvivochem.cn

In vitro studies have demonstrated that SYD985, upon exposure to cathepsin B, efficiently releases the active toxin, in contrast to T-DM1, which has a non-cleavable linker. invivochem.com This enzymatic cleavage and subsequent release of the cell-permeable duocarmycin payload contribute significantly to the ability of this compound conjugates to kill adjacent, non-targeted cells. researchgate.netinvivochem.com

Contribution to Efficacy in Heterogeneous Tumor Microenvironments

Preclinical data with SYD985 in HER2-expressing tumors, especially those with low or heterogeneous HER2 levels, supports the significance of the bystander effect. researchgate.netinvivochem.com The observed superior activity of SYD985 compared to T-DM1 in these models is, in part, attributed to the bystander killing mechanism facilitated by the vc-seco-DUBA payload. invivochem.com This mechanism allows SYD985 to exert cytotoxic effects beyond the directly targeted cells, addressing the challenge of antigen heterogeneity within the tumor microenvironment. researchgate.netinvivochem.comaccessscience.com Similarly, MGC018's activity in PDX models with heterogeneous B7-H3 expression is also linked to the bystander killing enabled by its vc-seco-DUBA linker-payload. guidetopharmacology.org

In vitro Cytotoxicity of this compound in Cancer Cell Lines

Preclinical studies have assessed the inherent sensitivity of various cancer cell lines to this compound, the active toxin released from conjugates like SYD985.

| Cell Line | HER2 Expression Level | IC50 (nM) | Reference |

| SK-BR-3 | High (HER2 3+) | 0.09 | nih.gov |

| BT-474 | High (HER2 3+) | 0.8 - 4.3 | nih.gov |

| SK-OV3 | Medium (HER2 2+) | 0.43 | nih.gov |

| NCI-H520 | Negative (HER2 0) | 0.04 | invivochem.com |

| SW-620 | Low (HER2 1+) | 0.09 | nih.gov |

| NCI-N87 | High (HER2 3+) | 0.2 | invivochem.com |

| UACC-893 | High (HER2 3+) | 0.2 | invivochem.com |

| MDA-MB-175-VII | Low (HER2 1+) | 0.1 | invivochem.com |

| ZR-75-1 | Low (HER2 1+) | 0.2 | invivochem.com |

Note: IC50 values may vary slightly between studies and experimental conditions.

This data demonstrates that this compound is a highly potent cytotoxic agent across a range of cell lines, including those with low or negative HER2 expression, supporting its role in mediating bystander killing.

Strategies for Overcoming Resistance to Other Therapeutics

Resistance to existing cancer therapies, including other ADCs, is a major clinical challenge. This compound conjugates have shown potential in preclinical models to overcome certain resistance mechanisms.

Reversal of Resistance to Established Anti-HER2 Therapies in Preclinical Models

Resistance to established anti-HER2 therapies, such as trastuzumab and T-DM1, can develop through various mechanisms, including reduced HER2 expression, alterations in intracellular trafficking, and activation of drug efflux pumps. accessscience.comamericanelements.comlabsolu.camedcraveonline.com Preclinical studies have investigated the ability of SYD985 to overcome resistance observed with T-DM1.

SYD985 has demonstrated efficacy in preclinical models that have acquired resistance to T-DM1. accessscience.comamericanelements.comguidetopharmacology.org This ability to overcome T-DM1 resistance is attributed to several factors related to the vc-seco-DUBA linker-payload. One contributing factor is the different mechanism of action of the duocarmycin payload compared to the maytansinoid payload (DM1) used in T-DM1. accessscience.com Additionally, the cleavable nature of the vc-seco-DUBA linker and the cell permeability of the released this compound/DUBA are thought to play a role, potentially bypassing some resistance mechanisms that affect ADCs with non-cleavable linkers or non-permeable payloads. accessscience.comamericanelements.com The activity of this compound conjugates at low target expression levels, facilitated by the bystander effect, also contributes to overcoming resistance mechanisms involving reduced antigen expression. americanelements.com

Mechanisms of Action Distinctions from Other ADC Payloads

The mechanism of action of this compound is distinct from that of other commonly used ADC payloads, such as the microtubule inhibitors like MMAE and DM1. accessscience.cominvivochem.cnuni.lu this compound is a prodrug of DUBA, a duocarmycin derivative. Duocarmycins are a class of highly potent DNA-alkylating agents that bind to the minor groove of DNA, primarily at adenine-rich sequences, and form covalent adducts. accessscience.comnih.govinvivochem.cn This DNA alkylation leads to DNA damage, disruption of DNA replication and transcription, and ultimately triggers cell death. accessscience.com

In contrast, maytansinoids (like DM1) and auristatins (like MMAE) exert their cytotoxic effects by inhibiting microtubule polymerization, disrupting mitotic spindle formation, and leading to cell cycle arrest and apoptosis. accessscience.comuni.lunih.gov

The distinct DNA-damaging mechanism of this compound offers a potential advantage in overcoming resistance mechanisms that may affect tubulin-targeting agents. Tumors can develop resistance to microtubule inhibitors through various mechanisms, including overexpression of efflux pumps (such as ABCB1/MDR1) that transport the drug out of the cell, or alterations in tubulin structure or dynamics. uni.luamericanelements.com The DNA-alkylating activity of DUBA is less susceptible to some of these resistance mechanisms. guidetopharmacology.orgamericanelements.com Furthermore, DUBA's ability to alkylate DNA in both dividing and non-dividing cells also distinguishes it from some other payloads and may contribute to efficacy in different tumor growth rate settings. guidetopharmacology.orgaccessscience.com The cell permeability of the released DUBA also allows it to exert its cytotoxic effect even if intracellular trafficking or lysosomal processing pathways, which can be altered in resistant cells, are impaired. invivochem.comamericanelements.com

Comparison of Payload Mechanisms of Action

| Payload Class | Example Payloads | Mechanism of Action |

| Duocarmycins | This compound/DUBA | DNA Alkylation |

| Maytansinoids | DM1 | Microtubule Inhibition |

| Auristatins | MMAE | Microtubule Inhibition |

| Topoisomerase I Inhibitors | Deruxtecan | Inhibition of DNA unwinding |

The distinct mechanism of action of this compound, coupled with the bystander effect enabled by its cleavable linker and cell permeability, provides a rationale for the observed preclinical activity of this compound conjugates in overcoming resistance to other ADCs and in treating tumors with low or heterogeneous target expression.

Advanced Design and Development Strategies for Seco Duba Based Conjugates

Linker-Drug Conjugate Design Principles and Optimization

The design of the linker connecting Seco-DUBA to the antibody is crucial for the stability, efficacy, and safety of the resulting ADC. Linkers are designed to be stable in circulation and selectively cleavable at the tumor site to release the potent cytotoxic drug google.comfujifilm.comsygnaturediscovery.com.

Design of Selectively Cleavable Linkers for Tumor-Specific Release

Selectively cleavable linkers are designed to ensure that the this compound payload is released primarily within the tumor microenvironment or inside target cells, minimizing systemic exposure and off-target toxicity byondis.comfirstwordpharma.comadcreview.com. For this compound-based ADCs, such as those utilizing the valine-citrulline (vc) linker, cleavage is often triggered by lysosomal enzymes like cathepsin B, which are upregulated in cancer cells firstwordpharma.comadcreview.combiospace.comadcreview.comcreative-biolabs.com. This proteolytic cleavage of the dipeptide linker releases the inactive this compound prodrug, which is then activated to its potent form, DUBA, inside the cell adcreview.combiospace.comadcreview.com. The distinctive design of the selectively cleavable linker in vc-seco-DUBA contributes to high stability in circulation and efficient release of the cytotoxin in the tumor byondis.comfirstwordpharma.comadcreview.combyondis.com.

Tandem-cleavage linkers represent another approach to improve in vivo stability and tolerability. These linkers are designed to be cleaved in a multi-step process, often involving an initial cleavage event followed by a self-immolative spacer that releases the drug acs.org. While not specifically detailed for this compound in the search results, the principle of designing linkers that are stable in plasma but efficiently cleaved within the tumor is a general strategy applied to potent payloads like duocarmycins acs.orgsygnaturediscovery.comacs.orgacs.org.

Rational Design of Linker-Drugs for Enhanced Stability and Efficacy

Rational design of linker-drugs involving this compound aims to balance the hydrophobicity of the payload with the need for stability and efficient release. The seco-duocarmycin payload is a hydrophobic molecule, and conjugating it to an antibody can increase the hydrophobicity of the resulting ADC, potentially leading to aggregation and faster clearance adcreview.comacs.org. Strategies to mitigate this include the design of the linker itself and the site of conjugation on the antibody adcreview.comacs.org.

For instance, the linker attachment point on this compound can influence the consistency of in vitro cytotoxicity and the stability of the resulting ADC acs.orgresearchgate.net. Linker attachment to the hydroxyl group in the DNA-alkylating moiety of this compound has been favored over linking to the DNA-binding moiety, as it has shown to provide more consistent results and generate ADCs with excellent human plasma stability researchgate.net.

The design of the linker-drug also impacts the bystander effect, where the released payload can kill neighboring tumor cells that may have lower target antigen expression byondis.comadcreview.comresearchgate.net. The cell-permeable nature of the this compound released by some ADCs contributes to this effect researchgate.net.

Conjugation Chemistry for Homogeneous Antibody-Drug Conjugates

Achieving homogeneous ADCs, where the drug is conjugated at specific sites on the antibody with a defined drug-to-antibody ratio (DAR), is critical for ensuring consistent pharmacological properties, efficacy, and safety fujifilm.comsygnaturediscovery.comadcreview.combiochempeg.comlcms.cz.

Cysteine-Based Conjugation Strategies

Cysteine-based conjugation is a common method for preparing ADCs. This strategy involves the reduction of endogenous interchain disulfide bonds in the antibody to generate free thiol groups, which can then be reacted with maleimide-containing linker-drugs like vc-seco-DUBA google.comadcreview.comacs.orglcms.cz. This approach can result in heterogeneous mixtures of ADCs with varying DARs, typically ranging from 0 to 8 for IgG molecules with four interchain disulfide bonds google.comlcms.cznih.gov. While widely used, the heterogeneity can impact the physicochemical properties and in vivo behavior of the ADC adcreview.comlcms.cz.

Site-Specific Conjugation Technologies (e.g., ByonShieLD®)

Site-specific conjugation technologies aim to overcome the heterogeneity associated with traditional methods by conjugating the linker-drug to specific, predetermined sites on the antibody byondis.comfujifilm.comadcreview.combiospace.comadcreview.combyondis.comacs.orgbiochempeg.compharmaceutical-technology.com. This results in homogeneous ADCs with a defined DAR. Byondis' ByonShieLD® technology is an example of a site-specific conjugation approach used with vc-seco-DUBA byondis.comfirstwordpharma.comadcreview.combyondis.compharmaceutical-technology.com. This technology employs conjugation to engineered cysteine residues located at specific positions on the antibody byondis.combiospace.combyondis.combyondis.com. This site-specific conjugation of the linker-drug has been shown to result in enhanced in vivo antitumor activity in preclinical models byondis.combyondis.combyondis.com. Furthermore, the manufacturing process for ADCs using engineered cysteines and site-specific conjugation can rely on a single-step selective reduction, which can improve manufacturability and yield products with improved physicochemical properties compared to two-step reduction/oxidation protocols byondis.comadcreview.combyondis.com.

Impact of Drug-to-Antibody Ratio (DAR) on Conjugate Properties

The Drug-to-Antibody Ratio (DAR), which is the average number of drug molecules conjugated to each antibody molecule, significantly influences the properties of ADCs, including their potency, pharmacokinetics, and safety biochempeg.comlcms.cznih.govbiointron.com. For ADCs conjugated via reduced interchain cysteines, the DAR can vary, typically resulting in a distribution of species with 0, 2, 4, 6, or 8 drugs per antibody google.comlcms.cznih.gov.

The in vitro potency of ADCs can increase with increasing DAR nih.govacs.org. However, higher DAR levels can also lead to increased hydrophobicity of the conjugate, which can negatively impact pharmacokinetic properties, such as faster clearance from the bloodstream and increased accumulation in organs like the liver nih.govbiointron.comacs.org. This can reduce the amount of drug that reaches the tumor and potentially increase off-target toxicity biochempeg.comnih.govbiointron.com. Studies have suggested that for some payloads, including maytansinoids, conjugates with a DAR ranging from 2 to 6 may offer a better therapeutic index than those with very high DARs (e.g., 9-10) nih.govacs.org.

Site-specific conjugation technologies, by producing homogeneous ADCs with a defined DAR, allow for better control over these properties and can help optimize the balance between efficacy and tolerability sygnaturediscovery.comadcreview.combiochempeg.com. For instance, some site-specific conjugation methods result in ADCs with a drug load of two acs.org. The ability to control DAR through site-specific conjugation is an important aspect of developing next-generation ADCs with improved therapeutic profiles fujifilm.combiochempeg.com.

Data Table: Properties of this compound-based ADCs (Illustrative based on search results)

| ADC Component | Description | Impact on Conjugate Properties | Relevant Section |

| This compound Payload | Potent DNA-alkylating cytotoxin, prodrug of DUBA. Hydrophobic. byondis.cominvivochem.comglpbio.comacs.org | Provides cytotoxic activity. Hydrophobicity can impact ADC physicochemical properties. acs.orgbiointron.com | Introduction, 7.1.2 |

| Linker (e.g., vc) | Connects antibody to this compound. Designed for stability in circulation and cleavage in tumor/lysosome. firstwordpharma.comadcreview.combiospace.comadcreview.comcreative-biolabs.com | Crucial for targeted release and minimizing systemic toxicity. Stability impacts half-life and clearance. byondis.comfirstwordpharma.comsygnaturediscovery.comadcreview.combyondis.com | 7.1.1, 7.1.2 |

| Conjugation Site (e.g., Engineered Cysteine) | Specific amino acid residue on the antibody where the linker-drug is attached. byondis.combiospace.combyondis.combyondis.com | Determines homogeneity and DAR. Can influence ADC stability and pharmacokinetic properties. adcreview.comacs.orgbiochempeg.comgoogle.com | 7.2.1, 7.2.2 |

| Drug-to-Antibody Ratio (DAR) | Average number of this compound molecules per antibody. biochempeg.comlcms.cznih.govbiointron.com | Impacts potency, pharmacokinetics, and tolerability. Higher DAR can increase potency but may also increase hydrophobicity and clearance. biochempeg.comnih.govbiointron.comacs.org | 7.2.3 |

Detailed Research Findings (Examples from Search Results):

this compound exhibits potent cytotoxicity in various cancer cell lines (SK-BR-3, SK-OV-3, SW620) with IC50 values in the subnanomolar range (0.09 - 0.43 nM). invivochem.comglpbio.com

In Wistar rats, this compound (89 μg/kg, iv) is rapidly converted to DUBA. invivochem.comglpbio.com

Site-specific conjugation of vc-seco-DUBA to engineered cysteines on an antibody (e.g., at heavy chain position 41) has demonstrated enhanced in vivo antitumor activity in preclinical models compared to traditional conjugation methods. byondis.combyondis.combyondis.com

ADCs with higher average DAR values (e.g., 9-10 for maytansinoid conjugates) showed rapid clearance and accumulation in the liver compared to lower DAR conjugates (e.g., ~2-6). nih.govacs.org

Novel Therapeutic Applications and Delivery Systems

The application of this compound in targeted therapies primarily revolves around its incorporation into conjugates designed for selective delivery to diseased cells, most notably in the context of ADCs for cancer treatment medchemexpress.comglpbio.combroadpharm.comtargetmol.comalfagen.com.tracs.org. This strategy leverages the specificity of a targeting agent, such as a monoclonal antibody, to deliver the potent duocarmycin payload directly to cells expressing a particular antigen.

Integration with Different Antibody Targets (e.g., HER2, c-MET, B7-H3)

This compound has been successfully integrated into ADCs targeting a variety of tumor-associated antigens, demonstrating its versatility as a cytotoxic payload. Research has focused on conjugating this compound, often via a cleavable linker like valine-citrulline (vc), to antibodies specific for targets such as HER2, c-MET, and B7-H3 byondis.combyondis.comaacrjournals.orgnih.govacs.orgresearchgate.netonderzoekmetmensen.nlmedchemexpress.compatsnap.commedchemexpress.eumedchemexpress.comnih.govmacrogenics.comaacrjournals.orgascopubs.orgadcreview.comresearchgate.netgoogle.combioworld.commdpi.com.

HER2-Targeting Conjugates: The HER2-targeting ADC, SYD985 (vic-trastuzumab duocarmazine), utilizes a cleavable vc-seco-DUBA linker-payload conjugated to trastuzumab byondis.comnih.govacs.orgresearchgate.netonderzoekmetmensen.nlascopubs.orggoogle.commdpi.com. Preclinical studies with SYD985 have indicated activity not only in HER2-positive breast cancer models but also in cell lines with lower HER2 expression researchgate.netascopubs.org. The cleavable linker design facilitates the release of the active DUBA payload, which, being membrane-permeable, can induce a bystander effect, killing neighboring tumor cells regardless of their HER2 expression level byondis.comnih.govresearchgate.net. In vitro studies with this compound itself have shown potent dose-dependent reduction in cell viability across various cancer cell lines, including those with different HER2 status. For instance, this compound demonstrated high sensitivity in SK-BR-3 (HER2 3+), SK-OV-3 (HER2 2+), and SW620 (HER2-negative) cells with IC50 values in the picomolar range medchemexpress.comglpbio.comtargetmol.comacs.org.

c-MET-Targeting Conjugates: BYON3521 is a c-MET-targeting ADC that employs a humanized IgG1 monoclonal antibody conjugated to the vc-seco-DUBA linker-drug byondis.comaacrjournals.orgadcreview.comresearchgate.netbioworld.com. This conjugate utilizes site-specific conjugation to an engineered cysteine residue on the antibody byondis.comresearchgate.netbioworld.com. Preclinical data for BYON3521 have shown potent and selective killing of c-MET expressing tumor cells in vitro, even at low c-MET expression levels adcreview.comresearchgate.netbioworld.com. In vitro studies demonstrated good potency in c-MET-expressing cell lines with IC50 values ranging from 1.5 to 18.2 ng/mL bioworld.com. In vivo studies in xenograft models showed significant antitumor efficacy, with responses observed independent of the level of c-MET expression or tumor type bioworld.com.